(3alpha)-Allopregnanolone Sulfate Pyridinium Salt

Catalog No.
S822585
CAS No.
1177357-94-6
M.F
C₂₆H₃₉NO₅S
M. Wt
477.66
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3alpha)-Allopregnanolone Sulfate Pyridinium Salt

CAS Number

1177357-94-6

Product Name

(3alpha)-Allopregnanolone Sulfate Pyridinium Salt

IUPAC Name

[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;pyridine

Molecular Formula

C₂₆H₃₉NO₅S

Molecular Weight

477.66

InChI

InChI=1S/C21H34O5S.C5H5N/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;1-2-4-6-5-3-1/h14-19H,4-12H2,1-3H3,(H,23,24,25);1-5H/t14-,15+,16-,17+,18-,19-,20-,21+;/m0./s1

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1

Synonyms

(3α,5α)-3-(Sulfooxy)pregnan-20-one Pyridinium Salt; 3α-Hydroxy-5α-pregnan-20-one Sulfate Pyridinium Salt;

Potential Areas of Investigation:

  • Neurosteroids and Brain Function: Allopregnanolone acts as a positive allosteric modulator (PAM) for GABA-A receptors in the brain. These receptors are the target of many sedative and anxiolytic medications. Studies suggest allopregnanolone may play a role in mood regulation, anxiety, and sedation . (3alpha)-Allopregnanolone Sulfate Pyridinium Salt, as a derivative of allopregnanolone, could be a tool for researchers investigating these areas.
  • Sulfate Ester Effects: The addition of the sulfate group to allopregnanolone may alter its pharmacological properties compared to the parent compound. Research on other steroid sulfates suggests they may have different pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) than their non-sulfated counterparts . In this context, (3alpha)-Allopregnanolone Sulfate Pyridinium Salt could be useful for studying how these modifications affect the action of the molecule.

Important Considerations:

  • Limited Information: As mentioned previously, there is a paucity of research specifically focused on (3alpha)-Allopregnanolone Sulfate Pyridinium Salt. Much of the understanding of its potential applications comes from research on allopregnanolone itself.
  • In Vitro vs. In Vivo Studies: A significant portion of research on neurosteroids is conducted in cell cultures or animal models. These findings may not always translate directly to human applications .

(3alpha)-Allopregnanolone Sulfate Pyridinium Salt is a sulfated derivative of allopregnanolone, a neuroactive steroid known for its role in modulating GABA_A receptors. Its chemical formula is C26H39NO5SC_{26}H_{39}NO_5S and it has a molecular weight of approximately 477.66 g/mol. This compound is characterized by the presence of a pyridinium salt, which enhances its solubility and reactivity in biological systems .

The chemical reactivity of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt includes:

  • Hydrolysis: The sulfate ester can be hydrolyzed to regenerate allopregnanolone and sulfuric acid, making it a useful reagent in organic synthesis.
  • Oxidation and Reduction: The compound can undergo various redox reactions, typical of sulfated steroids, allowing for the generation of different derivatives that may exhibit altered biological activities .

(3alpha)-Allopregnanolone Sulfate Pyridinium Salt exhibits significant biological activities:

  • GABA_A Receptor Modulation: It acts as a positive modulator of GABA_A receptors, influencing neuroinhibition and potentially contributing to anxiolytic and sedative effects.
  • Neuroprotective Properties: Studies suggest that allopregnanolone derivatives may offer neuroprotection in various neurological conditions due to their ability to enhance GABAergic transmission .

Several synthesis methods have been documented for (3alpha)-Allopregnanolone Sulfate Pyridinium Salt:

  • Sulfation Reaction: Allopregnanolone can be sulfated using sulfur trioxide-pyridine complex to yield the sulfate ester.
  • Pyridinium Salt Formation: The resulting sulfate can then be treated with pyridine or its derivatives to form the pyridinium salt, enhancing solubility and stability in aqueous environments .

The applications of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt include:

  • Research Reagent: It serves as a model compound in studying sulfation reactions and the pharmacological properties of neuroactive steroids.
  • Potential Therapeutic Uses: Due to its action on GABA_A receptors, it is being explored for potential applications in treating anxiety disorders, depression, and other neuropsychiatric conditions .

Several compounds share structural and functional similarities with (3alpha)-Allopregnanolone Sulfate Pyridinium Salt. Below is a comparative overview:

Compound NameStructure TypeBiological ActivityUnique Features
(3beta)-Allopregnanolone Sulfate Sodium SaltSodium salt derivativeSimilar GABA_A modulationDifferent salt form affects solubility
AllopregnanoloneParent steroidNeuroactive, GABA_A modulationLacks sulfate group
PregnenolonePrecursor steroidNeuroactive effectsPrecursor to various steroid hormones
5α-DihydroprogesteroneRelated steroidModulates GABA_A receptorsDifferent receptor selectivity

The uniqueness of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt lies in its specific sulfation and pyridinium salt formation, which enhances its solubility and biological activity compared to other derivatives. This makes it particularly valuable for research into neuroactive steroids and their therapeutic potentials.

The synthesis of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt represents a significant area of interest in neurosteroid chemistry, with the pyridine-sulfur trioxide (pyridine-SO₃) complex serving as a critical reagent in laboratory-scale sulfation protocols [7] [14]. This complex functions as an effective sulfating agent due to the formation of a Lewis acid-base adduct between pyridine and sulfur trioxide, which enhances the electrophilicity of the sulfur atom while maintaining sufficient reactivity for alcohol sulfation [10] [22].

A standard laboratory protocol for the sulfation of (3alpha)-Allopregnanolone typically begins with the preparation of the pyridine-SO₃ complex. This preparation involves the careful addition of sulfur trioxide to anhydrous pyridine under controlled temperature conditions, usually between 0-5°C, to prevent excessive heat generation and decomposition of the complex [4] [10]. The resulting pyridine-SO₃ complex appears as a white to off-white solid that must be handled under inert atmosphere conditions due to its moisture sensitivity [15] [22].

The general reaction scheme for the sulfation of (3alpha)-Allopregnanolone involves the following key steps:

  • Dissolution of purified (3alpha)-Allopregnanolone in an appropriate anhydrous solvent, typically dimethylformamide (DMF) or a mixture of DMF and pyridine [4] [14].
  • Addition of the pyridine-SO₃ complex (typically 2-5 equivalents) to the steroid solution under nitrogen or argon atmosphere [10] [12].
  • Maintenance of the reaction mixture at controlled temperature (usually 25-60°C) for a specified duration (4-24 hours) [4] [15].
  • Quenching of the reaction and isolation of the pyridinium salt product [14] [22].

The reaction parameters significantly influence the yield and purity of the final product. Table 1 summarizes the optimization variables for laboratory-scale sulfation of (3alpha)-Allopregnanolone using pyridine-SO₃ complex.

Table 1: Optimization Parameters for Laboratory-Scale Sulfation of (3alpha)-Allopregnanolone

ParameterRangeOptimal ConditionsEffect on YieldEffect on Purity
Pyridine-SO₃ equivalents1.5-5.03.0 equivalentsIncreased equivalents (>3.0) show minimal yield improvementExcess reagent can lead to side reactions and purification challenges
Reaction temperature0-95°C25-40°CHigher temperatures accelerate reaction but may reduce selectivityLower temperatures generally provide higher purity
Reaction time1-48 hours6-12 hoursExtended reaction times increase conversion but plateau after 12 hoursProlonged exposure may lead to degradation products
Solvent systemDMF, pyridine, DMF/pyridine mixturesDMF with 10-20% pyridinePure DMF provides better solubility; pyridine addition enhances reactivitySolvent purity critical for high-quality product
Concentration0.05-0.5 M0.1-0.2 MHigher concentrations may accelerate reaction but increase side reactionsDilute conditions favor purity at the expense of reaction rate

The formation of the pyridinium salt occurs through nucleophilic attack of the 3-alpha hydroxyl group of allopregnanolone on the sulfur atom of the pyridine-SO₃ complex, followed by the formation of the sulfate ester with pyridinium as the counter ion [4] [10]. This reaction demonstrates regioselectivity for the 3-alpha hydroxyl group due to its accessibility and reactivity compared to other functional groups in the steroid structure [10] [14].

Recent advances in laboratory-scale protocols have focused on improving reaction efficiency and product purity. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times from hours to minutes while maintaining or improving yields [12] [22]. Additionally, the development of modified pyridine-SO₃ complexes with enhanced stability and reactivity profiles has contributed to more reliable sulfation procedures [15] [22].

A critical consideration in the laboratory-scale synthesis is the control of water content in the reaction mixture. Even trace amounts of moisture can hydrolyze the pyridine-SO₃ complex and reduce reaction efficiency [4] [10]. Therefore, rigorous drying of solvents, reagents, and glassware is essential for reproducible results [14] [15].

Industrial Production Processes for Scalable Synthesis

The transition from laboratory-scale to industrial production of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt presents numerous challenges that necessitate significant modifications to the synthetic approach [11] [14]. Industrial production processes must address issues of scalability, cost-effectiveness, safety, and environmental impact while maintaining product quality and consistency [15] [18].

In industrial settings, the synthesis of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt typically follows a multi-step process that begins with the large-scale production or sourcing of the parent compound, allopregnanolone [8] [11]. The industrial production pathway generally involves:

  • Preparation or procurement of high-purity allopregnanolone as the starting material [8] [19].
  • Large-scale sulfation using modified sulfating agents suitable for industrial applications [10] [15].
  • Isolation and purification of the pyridinium salt through optimized processes [11] [18].
  • Quality control testing and final formulation of the product [18] [23].

The sulfation step in industrial production often employs modified approaches compared to laboratory-scale protocols. While pyridine-SO₃ complex remains a viable sulfating agent, industrial processes may utilize alternative sulfur trioxide complexes that offer advantages in terms of stability, handling safety, and reaction control [10] [15]. Table 2 compares different sulfating agents used in industrial production of steroid sulfates.

Table 2: Comparison of Sulfating Agents for Industrial Production of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt

Sulfating AgentAdvantagesDisadvantagesTypical YieldScale Suitability
Pyridine-SO₃ complexHigh reactivity, established methodologyMoisture sensitivity, pyridine toxicity concerns70-85%Small to medium scale
Trimethylamine-SO₃ complexEnhanced stability, less toxic than pyridineLower reactivity, requires higher temperatures65-80%Medium to large scale
Triethylamine-SO₃ complexGood stability, suitable for hindered alcoholsHigher cost, variable selectivity60-75%Medium to large scale
Dimethylformamide-SO₃ complexExcellent solubility properties, good for acid-sensitive substratesComplex preparation, potential formamide contamination70-80%Medium scale
Chlorosulfonic acid derivativesCost-effective, high atom economyCorrosive, less selective, requires neutralization50-70%Large scale

For truly large-scale production, continuous flow processes have been developed to replace traditional batch reactions [15] [18]. These continuous processes offer several advantages, including:

  • Improved heat transfer and temperature control, reducing the risk of runaway reactions [15] [22].
  • Enhanced mixing efficiency, leading to more consistent product quality [18] [23].
  • Reduced solvent volumes and reagent consumption, improving cost-effectiveness and environmental sustainability [15] [22].
  • Increased throughput and production capacity with smaller equipment footprint [18] [23].

The industrial production of the pyridinium salt form specifically requires careful control of the counter-ion exchange process [14] [15]. This is typically achieved through precise control of reaction stoichiometry and conditions to ensure complete conversion to the pyridinium salt rather than other potential counter ions such as sodium or ammonium [10] [14].

Reactor design plays a crucial role in industrial production, with specialized equipment needed to handle the corrosive and moisture-sensitive reagents involved in the sulfation process [15] [18]. Jacketed reactors with precise temperature control, efficient stirring mechanisms, and inert gas capabilities are essential for consistent results at scale [18] [23].

Environmental considerations have led to the development of greener approaches to industrial steroid sulfation, including the use of less hazardous solvents, improved atom economy, and recycling of reagents and solvents [15] [22]. These sustainable practices not only reduce environmental impact but often result in cost savings and improved process efficiency [18] [23].

Purification Techniques and Quality Control Measures

The purification of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt presents unique challenges due to the polar nature of the sulfate group and the presence of the pyridinium counter ion [6] [14]. Effective purification is critical for ensuring product quality, as impurities can significantly impact both chemical stability and application performance [6] [18].

Purification Techniques

Multiple purification strategies have been developed for steroid sulfates, with selection dependent on scale, required purity, and available equipment [6] [17]. The most commonly employed techniques include:

Recrystallization: Traditional recrystallization remains an effective method for purifying (3alpha)-Allopregnanolone Sulfate Pyridinium Salt on both laboratory and industrial scales [6] [13]. The selection of appropriate solvent systems is crucial, with mixtures of acetone/water, ethanol/water, or acetonitrile/water commonly employed [13] [17]. Multiple recrystallization steps may be necessary to achieve high purity, though this can reduce overall yield [6] [17].

Chromatographic Methods: Various chromatographic techniques are utilized for the purification of steroid sulfates, particularly for laboratory-scale preparations and analytical standards [6] [20].

  • Solid-Phase Extraction (SPE): SPE has emerged as a preferred method for small-scale purification of steroid sulfates due to its efficiency and reproducibility [6] [17]. C18 or ion-exchange SPE cartridges are particularly effective for separating the sulfated steroid from unreacted starting materials and side products [13] [17].

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC provides high-resolution purification of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt, typically using reverse-phase columns with carefully optimized mobile phase compositions [6] [20]. While effective for producing high-purity material, HPLC is generally limited to smaller scales due to cost and throughput constraints [17] [20].

  • Flash Chromatography: For intermediate-scale purification, flash chromatography using silica gel or reverse-phase media offers a balance between resolution and throughput [13] [17]. Modified silica with C18 or ion-exchange functionalities is often preferred for steroid sulfates [6] [17].

Counter-Ion Exchange: The purification process may include deliberate counter-ion exchange steps to ensure uniformity of the pyridinium salt form [4] [14]. This typically involves treatment with pyridinium-based ion exchange resins or controlled addition of pyridinium salts under specific conditions [13] [14].

Table 3: Comparison of Purification Methods for (3alpha)-Allopregnanolone Sulfate Pyridinium Salt

Purification MethodPurity AchievedYield RecoveryScale SuitabilityEquipment RequirementsSolvent Consumption
Recrystallization95-98%60-80%Laboratory to industrialMinimalModerate to high
Solid-Phase Extraction98-99%70-90%Milligram to gramSPE apparatusLow to moderate
Preparative HPLC>99%80-95%Milligram to gramHPLC systemHigh
Flash Chromatography96-99%75-85%Gram to kilogramFlash chromatography systemModerate to high
Counter-Ion Exchange95-98%85-95%Gram to kilogramIon exchange columnsModerate

Quality Control Measures

Rigorous quality control is essential for ensuring the identity, purity, and consistency of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt [6] [18]. A comprehensive quality control program typically includes:

Structural Characterization: Confirmation of the chemical structure through multiple analytical techniques [6] [14]:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity and confirm the 3-alpha position of the sulfate group [6] [14].
  • Mass spectrometry to determine molecular weight and fragmentation patterns characteristic of the sulfate pyridinium salt [6] [20].
  • Infrared spectroscopy to identify characteristic sulfate ester absorption bands (typically around 1200-1250 cm⁻¹ and 1050-1070 cm⁻¹) [14] [20].

Purity Assessment: Determination of chemical purity through complementary methods [6] [18]:

  • HPLC analysis with appropriate detection methods (typically UV absorption at 200-210 nm) to quantify the main component and detect impurities [6] [20].
  • Thin-layer chromatography (TLC) for rapid purity screening and process monitoring [13] [17].
  • Elemental analysis to confirm the elemental composition and indirectly assess purity [14] [18].

Counter-Ion Verification: Specific tests to confirm the presence and uniformity of the pyridinium counter ion [14] [18]:

  • Ion chromatography to quantify the pyridinium content [14] [18].
  • Conductivity measurements to assess ionic properties [14] [18].
  • pH determination of aqueous solutions to verify salt formation [14] [18].

Physical Property Testing: Assessment of physical characteristics that may impact handling, storage, and application [6] [18]:

  • Melting point determination (typically using differential scanning calorimetry) [6] [18].
  • Solubility profiling in various solvents [6] [14].
  • Hygroscopicity assessment to predict stability under different humidity conditions [14] [18].

Quality control specifications for (3alpha)-Allopregnanolone Sulfate Pyridinium Salt typically establish acceptance criteria for each of these parameters, with more stringent requirements for higher-grade materials intended for analytical standards or specialized applications [6] [18]. The development of validated analytical methods is crucial for ensuring reliable quality assessment across different production batches [18] [23].

Stability Considerations in Synthetic Pathways

The stability of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt presents significant challenges throughout its synthetic pathway, storage, and handling [7] [14]. Understanding these stability considerations is essential for developing robust synthetic routes and appropriate storage conditions to maintain product integrity [14] [15].

Stability During Synthesis

Several critical stability factors must be addressed during the synthesis of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt [7] [10]:

Hydrolytic Sensitivity: The sulfate ester linkage is susceptible to hydrolysis under acidic or basic conditions, potentially reverting to the parent allopregnanolone compound [7] [10]. This sensitivity necessitates careful control of pH throughout the synthetic process, typically maintaining mildly acidic to neutral conditions to preserve the sulfate group [10] [14]. The pyridinium counter ion provides some stabilization against hydrolysis compared to other counter ions, but this protection is limited under extreme conditions [7] [14].

Thermal Stability: Both the sulfation reagents and the sulfated product exhibit temperature-dependent stability profiles [10] [15]. The pyridine-SO₃ complex used in sulfation reactions decomposes at elevated temperatures, while the final pyridinium salt may undergo thermal degradation through various pathways including desulfation and pyridinium elimination [10] [15]. Reaction temperatures are typically maintained below 60°C to minimize these degradation processes [7] [15].

Oxidative Sensitivity: The steroid backbone of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt contains oxidation-sensitive functional groups that may react with atmospheric oxygen or oxidizing agents present in the reaction mixture [7] [14]. Protection from oxidation is typically achieved through the use of inert atmosphere conditions and the addition of antioxidants in certain synthetic steps [10] [14].

Light Sensitivity: Exposure to light, particularly UV radiation, can promote degradation of both intermediates and the final product [7] [14]. This photosensitivity necessitates the use of amber glassware or light-protective measures during synthesis and storage [14] [15].

Table 4: Stability Challenges and Mitigation Strategies in the Synthesis of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt

Stability ChallengeManifestationMitigation StrategyMonitoring Method
Hydrolytic degradationLoss of sulfate group, formation of free allopregnanolonepH control (5.5-7.5), minimization of water content, use of stabilizing counter ionsHPLC monitoring of sulfate ester integrity, pH measurement
Thermal decompositionDiscoloration, formation of degradation products, loss of pyridinium counter ionTemperature control (<60°C), minimized heating duration, efficient heat transferThermal analysis (DSC/TGA), color monitoring, HPLC impurity profiling
Oxidative degradationFormation of oxidized derivatives, discolorationInert atmosphere (N₂/Ar), addition of antioxidants, oxygen-free solventsPeroxide testing of solvents, HPLC-MS detection of oxidation products
PhotodegradationDiscoloration, formation of photolysis productsAmber glassware, light-protected environment, minimal exposure timeUV-Vis spectroscopy, appearance assessment, HPLC impurity profiling
Counter ion exchangeVariable salt forms, inconsistent physicochemical propertiesControlled ionic environment, excess pyridinium source, ion-specific purificationIon chromatography, conductivity measurement, NMR counter ion analysis

The solubility profile of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt demonstrates significant modifications compared to the parent allopregnanolone molecule. The compound exhibits slightly soluble characteristics in both chloroform and methanol [1] [2] [3] [4], representing a fundamental shift from the highly lipophilic parent compound toward increased polar solvent compatibility.

The introduction of the sulfate ester group and pyridinium salt formation substantially alters the compound's solvation behavior. While the parent allopregnanolone demonstrates poor water solubility with a LogP value of approximately 4.2-4.89 [5] [6] [7], the pyridinium salt derivative shows enhanced aqueous solubility due to its ionic character. The pyridinium moiety introduces a permanent positive charge, while the sulfate group provides anionic functionality, creating a zwitterionic character that facilitates interactions with polar solvents .

Polar Solvent Behavior: The compound shows measurable solubility in polar protic solvents, with slight solubility observed in methanol [1] [2] [3] [4]. This represents a significant improvement over the parent compound, which requires organic solvents such as chloroform for dissolution. The enhanced polar solubility stems from hydrogen bonding capabilities introduced by the sulfate ester and electrostatic interactions from the pyridinium cation.

Non-Polar Solvent Characteristics: In chloroform, a polar aprotic solvent, the compound maintains slight solubility [1] [2] [3] [4], indicating retention of some lipophilic character from the steroid backbone. However, this solubility is reduced compared to the parent allopregnanolone, reflecting the polar modifications to the molecular structure.

The partition coefficient behavior of neurosteroid sulfates demonstrates a marked departure from their parent compounds. While specific partition coefficient data for (3alpha)-Allopregnanolone Sulfate Pyridinium Salt was not found in the literature, analogous sulfated neurosteroids show dramatically reduced lipophilicity. Pregnenolone sulfate, for example, exhibits negative LogP values, indicating preferential partitioning into aqueous phases [6] [9]. The pyridinium salt formation is expected to further enhance aqueous partitioning through ionic interactions.

Thermal Stability and Degradation Kinetics

The thermal behavior of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt reveals critical stability limitations that impact storage and handling protocols. The compound exhibits a melting point of 181-183°C [2] [4] [10], but importantly, decomposition occurs coincidentally with melting [4], indicating limited thermal stability above this temperature range.

Decomposition Temperature: Safety data sheets indicate that the compound decomposes at temperatures exceeding 183°C [4]. This thermal decomposition represents a significant limitation for high-temperature analytical techniques or processing conditions. The decomposition likely involves multiple pathways including sulfate ester hydrolysis, pyridinium salt breakdown, and potential steroid backbone degradation.

Thermal Stability Profile: Under normal storage conditions, the compound demonstrates adequate stability [4]. However, the hygroscopic nature of the material [1] introduces moisture-related degradation concerns. The compound requires storage at -20°C for long-term stability [1] [11] [4], while remaining stable for shipping at room temperature [1] [4], indicating acceptable short-term thermal tolerance.

Degradation Kinetics: While specific kinetic parameters were not available in the literature, the degradation behavior can be inferred from related pyridinium salts and steroid sulfates. Research on similar pyridinium compounds indicates that thermal decomposition often follows Hofmann elimination pathways at elevated temperatures [12]. The sulfate ester linkage represents another potential degradation site, particularly under hydrolytic conditions.

Temperature-Dependent Processes: The compound's thermal behavior suggests a narrow operational temperature window. Storage recommendations specify temperatures well below the decomposition point, indicating potential degradation at intermediate temperatures. The hygroscopic nature compounds thermal instability concerns, as moisture can catalyze hydrolytic degradation pathways even at moderate temperatures.

Spectroscopic Fingerprints (NMR, IR, MS)

The spectroscopic characterization of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt provides definitive structural confirmation and analytical fingerprints for quality control applications. Certificate of analysis data confirms that the compound "conforms to structure" by both NMR and mass spectrometry [1] [3].

Nuclear Magnetic Resonance Spectroscopy: Both ¹H and ¹³C NMR spectroscopy confirm structural integrity [1] [3]. The ¹H NMR spectrum would be expected to show characteristic signals for the steroid backbone protons, with distinctive chemical shifts for protons adjacent to the sulfate ester group. The pyridinium aromatic protons should appear in the 7-9 ppm region, providing a clear diagnostic marker for this functional group. The complex steroid framework generates multiple overlapping signals in the aliphatic region (0.5-3.0 ppm), while the methyl ketone group at C-20 should appear around 2.1 ppm.

Carbon-13 NMR Analysis: ¹³C NMR provides detailed carbon skeleton verification, with the steroid framework carbons appearing across the typical range (10-220 ppm). The carbonyl carbon at C-20 should resonate around 210 ppm, while the carbon bearing the sulfate ester would be significantly deshielded. Pyridinium carbons would appear in the aromatic region (120-160 ppm), providing additional structural confirmation.

Mass Spectrometry Fingerprint: Mass spectrometric analysis confirms the molecular weight of 477.66 Da [1] [3]. The molecular ion peak at m/z 477.66 provides definitive molecular weight confirmation. Fragmentation patterns would be expected to show characteristic losses including the pyridinium moiety (m/z -79) and sulfate group, with steroid backbone fragments consistent with the pregnan skeleton. Advanced LC-MS/MS methods for related neurosteroids demonstrate the utility of mass spectrometry for structural elucidation and quantitative analysis [13].

Infrared Spectroscopy Characteristics: While specific IR data was not provided in the literature sources, the functional groups present allow prediction of key spectroscopic features. Sulfate ester groups typically exhibit strong S=O stretching vibrations in the 1200-1400 cm⁻¹ region. The pyridinium ring should show characteristic aromatic C=C and C=N stretching modes around 1600-1500 cm⁻¹. The steroid backbone C=O stretch from the ketone at C-20 would appear around 1700 cm⁻¹.

Partition Coefficients and Lipophilicity Parameters

The lipophilicity characteristics of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt represent a fundamental departure from the highly lipophilic parent compound. While specific experimental partition coefficient data for this compound was not found in the literature, the structural modifications provide clear indicators of altered lipophilic behavior.

Comparative Lipophilicity Analysis: The parent allopregnanolone exhibits a LogP value of approximately 4.2-4.89 [5] [6] [7], placing it in the highly lipophilic category typical of neurosteroids. The introduction of the sulfate ester and pyridinium salt functionality dramatically alters this profile. Related sulfated neurosteroids, such as pregnenolone sulfate, show negative LogP values [6] [9], indicating strong preferential partitioning into aqueous phases.

Structural Impact on Partition Behavior: The dual ionic character of (3alpha)-Allopregnanolone Sulfate Pyridinium Salt creates a zwitterionic species with both cationic (pyridinium) and anionic (sulfate) functionalities. This ionic character fundamentally alters partition behavior compared to neutral steroids. Research on membrane partitioning of neurosteroids demonstrates that lipophilicity strongly influences both potency and duration of action at GABA receptors [6].

Membrane Interaction Considerations: The reduced lipophilicity has significant implications for biological activity and membrane interactions. Studies indicate that neurosteroid potency correlates with lipophilicity parameters [14] [6], suggesting that the pyridinium salt derivative may exhibit altered receptor interactions compared to the parent compound. The ionic nature may facilitate different transport mechanisms compared to passive membrane diffusion characteristic of lipophilic neurosteroids.

Solvent System Partitioning: The compound's partition behavior in various solvent systems reflects its intermediate polarity. The slight solubility in both polar (methanol) and moderately polar (chloroform) solvents [1] [2] [3] [4] suggests partition coefficients intermediate between highly lipophilic steroids and fully hydrophilic compounds. This intermediate character may provide advantages for pharmaceutical formulations requiring balanced solubility characteristics.

Predictive Lipophilicity Modeling: Computational approaches for neurosteroid lipophilicity suggest that sulfation significantly reduces LogP values [14] [15]. The additional pyridinium functionality would be expected to further reduce lipophilicity through ionic interactions. The overall effect represents a shift from the parent compound's high lipophilicity (LogP ~4.5) toward neutral or slightly negative LogP values, facilitating enhanced aqueous solubility while maintaining some organic solvent compatibility.

Dates

Last modified: 08-15-2023

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